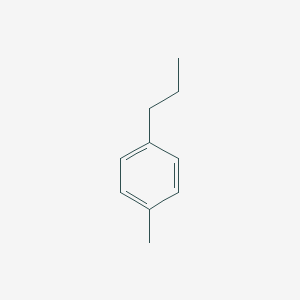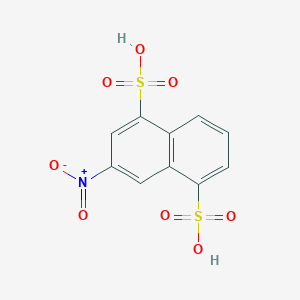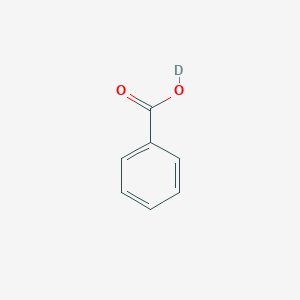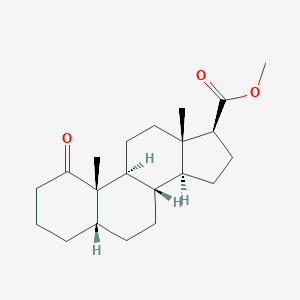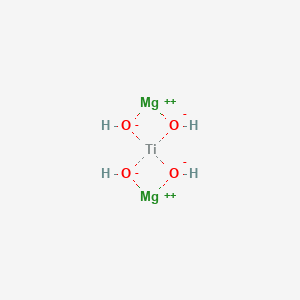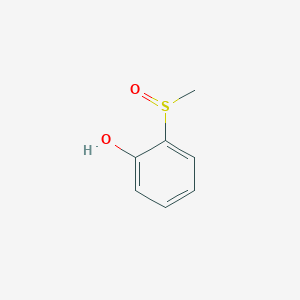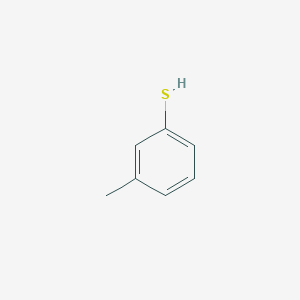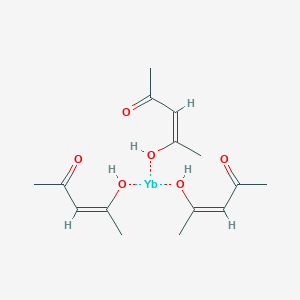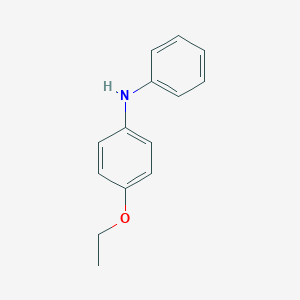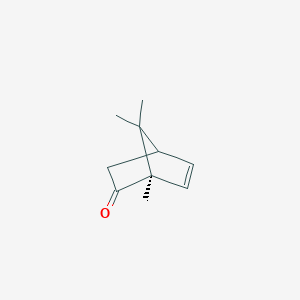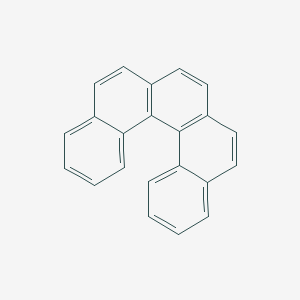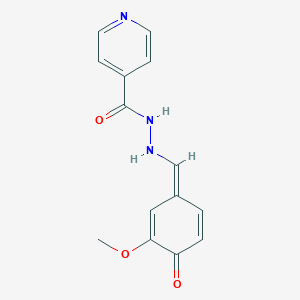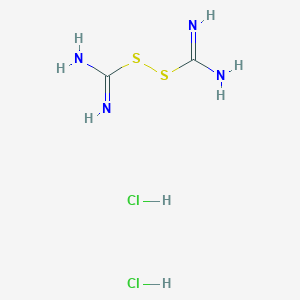
Formamidine disulfide dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Formamidine disulfide dihydrochloride can be synthesized through reactions of d-element salts, yielding compounds such as FDSH2[CuCl4]·H2O and FDSH2[ZnCl4]. These products are characterized by X-ray diffraction, chemical, and thermal analysis, indicating the presence of the FDSH22+ cation, which transforms into a trisulfide cation upon exposure to air in hydrochloric acid solution (Golovnev et al., 2013).
Molecular Structure Analysis
The molecular structure of formamidine disulfide dihydrochloride and its compounds is confirmed through X-ray diffraction methods. The compounds exhibit a structure featuring the FDSH22+ cation, a key indicator of the reaction products' identity and composition. This cation is a critical component, suggesting the potential for further chemical transformations (Golovnev et al., 2013).
Chemical Reactions and Properties
One notable chemical reaction involving formamidine disulfide is its oxidation by aqueous chlorine dioxide in acidic media, leading to products such as urea and sulfate. This reaction is slow and dependent on highly acidic conditions to prevent the disproportionation of chlorine dioxide (Martincigh et al., 2013).
Physical Properties Analysis
The physical properties of formamidine disulfide dihydrochloride and its reaction products can be inferred from their synthesis conditions and the nature of their molecular structures. X-ray diffraction and spectral analysis (IR, Raman) provide insights into the compounds' physical characteristics, highlighting the stability and transformation potential of the FDSH22+ cation under various conditions (Golovnev et al., 2013).
Chemical Properties Analysis
The chemical properties of formamidine disulfide dihydrochloride, such as its reactivity with d-element salts and oxidation behavior, underscore its role as a versatile compound in inorganic chemistry. Its ability to undergo transformation into different cationic forms upon exposure to air and react with oxidizing agents like chlorine dioxide reveals a complex chemical behavior conducive to various applications in synthesis and chemical reactions (Golovnev et al., 2013; Martincigh et al., 2013).
Applications De Recherche Scientifique
1. Application in Perovskite Solar Cells
- Summary of Application: Formamidine disulfide dihydrochloride (FASCl) is used as a localised electron scavenger in the production of perovskite solar cells. It helps in the manipulation of intrinsic defects in Formamidinium lead iodide (FAPbI3)-based perovskites, which are strong candidates for highly efficient solar cells .
- Methods of Application: The FAS 2+ ion from FASCl is substituted for the FA + ion in FAPbI3. This makes the iodine vacancy lose the strongly localised electrons and removes the deep traps. The incorporation of FASCl induces the formation of intermediate phases with a perovskite precursor, which can effectively stabilise the black α-phase FAPbI3 and retard the crystallisation rate .
- Results or Outcomes: The optimal unit device exhibits a remarkable power conversion efficiency (PCE) of 23.11%, a stabilised power output (SPO) of 22.83%, a low voltage deficit of 0.343 V, and a notable fill factor of 83.4%. The device retains ∼92.5% and ∼91.7% of its initial efficiency after 1000 h of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively .
2. Application in Adsorption of Au (III)
- Summary of Application: A novel disulfide functionalized nitrogen-rich covalent organic polymer (S-COP) synthesized using Formamidine disulfide dihydrochloride shows efficient adsorption performance for Au (III) from aqueous solution .
- Methods of Application: The S-COP is synthesized by a solvothermal method and characterized by XRD, SEM, FT-IR, N2 adsorption–desorption and XPS techniques .
- Results or Outcomes: The as-synthesized S-COP exhibits an exceedingly high Au (III) uptake capacity of 1506 mg·g −1. Furthermore, S-COP has satisfactory selectivity and reusability, which is a highlight of adsorption materials .
Safety And Hazards
Orientations Futures
Formamidine disulfide dihydrochloride has been used as a strong oxidant or electron scavenger in the development of perovskite solar cell modules . The substitution of the FAS 2+ ion for the FA + ion has led to perovskite solar cell modules with remarkable performance values . This suggests potential future applications in the field of renewable energy .
Propriétés
IUPAC Name |
carbamimidoylsulfanyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJQSCVWXZOXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)SSC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamidine disulfide dihydrochloride | |
CAS RN |
14807-75-1 | |
| Record name | Thioperoxydicarbonimidic diamide ([(H2N)C(NH)]2S2), hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α,α'-dithiobisformamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMAMIDINE DISULFIDE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5L3DK8SAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



